2-(Dicyanomethylene)indan-1,3-dione (CAS 16954-74-8), commonly abbreviated as CNIND, is a specialized π-electron acceptor characterized by its fused indan-1,3-dione core and a highly electron-withdrawing dicyanomethylene moiety at the 2-position. Unlike generic chemical building blocks, this compound is engineered for precise molecular orbital control, exhibiting a lowest unoccupied molecular orbital (LUMO) energy of approximately -2.6 eV and an experimentally determined electron affinity of 1.33 to 1.36 eV [1]. These baseline properties make it a critical precursor and reagent for the synthesis of stable charge-transfer (CT) complexes, near-infrared (NIR) push-pull chromophores, and non-fullerene acceptor intermediates in organic electronics. Its distinct H-chromophore geometry provides a specific balance of steric accessibility and electron deficiency, distinguishing it from both its unfunctionalized precursors and ultra-strong conventional acceptors in procurement workflows.
In procurement and synthetic design, substituting 2-(Dicyanomethylene)indan-1,3-dione with ubiquitous π-acceptors like tetracyanoethylene (TCNE) or 7,7,8,8-tetracyanoquinodimethane (TCNQ) frequently leads to process failure or degraded material performance. TCNE and TCNQ possess extremely high electron affinities (~2.88 eV and ~2.80 eV, respectively), which often results in uncontrolled full electron transfer, rapid degradation of sensitive electron-rich donors, or the formation of intractable polymeric byproducts rather than discrete, isolable charge-transfer complexes [1]. Furthermore, in cycloaddition-retroelectrocyclization (CA-RE) reactions with sterically hindered alkynes, TCNQ requires elevated temperatures that can compromise yield, whereas CNIND's specific steric profile allows for efficient push-pull chromophore assembly under alternative conditions [2]. Conversely, replacing CNIND with its unfunctionalized precursor, indan-1,3-dione, completely eliminates the necessary π-accepting capability, rendering it useless for organic electronic and CT applications.
Unfunctionalized indandione lacks the enhanced π-acid character of DCID, potentially altering charge-transfer complex formation and donor-acceptor pairing.
The dicyanomethylene moiety enables Lewis-acid-switchable cycloadditions not accessible on generic indanetrione, limiting synthetic versatility if substituted.
OFET memory and n-channel mobility improvements attributed to the dicyanomethylene group may not be replicated with non-cyanated analogs.
The utility of a π-acceptor in synthesizing stable charge-transfer (CT) materials depends heavily on its electron affinity (EA). 2-(Dicyanomethylene)indan-1,3-dione exhibits an experimentally determined EA of 1.33 to 1.36 eV, derived from polarographic and spectral analyses [1]. In head-to-head comparisons with standard industrial acceptors, this is significantly lower than the EA of TCNE (~2.88 eV) and TCNQ (~2.80 eV). This attenuated, mild acceptor strength prevents the immediate, uncontrolled single-electron transfer that often destroys sensitive electron donors when using TCNE, allowing for the isolation of stable, highly ordered CT complexes and radical anion salts.
| Evidence Dimension | Electron Affinity (EA) |
| Target Compound Data | 1.33 - 1.36 eV |
| Comparator Or Baseline | TCNE (~2.88 eV) / TCNQ (~2.80 eV) |
| Quantified Difference | Approx. 1.4 - 1.5 eV lower electron affinity than standard ultra-strong acceptors |
| Conditions | Polarographic reduction and charge-transfer spectral analysis |
Enables the controlled synthesis and isolation of stable charge-transfer complexes without the over-oxidation or degradation common with ultra-strong acceptors.
The functionalization of the indan-1,3-dione core with a dicyanomethylene group fundamentally transforms the molecule's optoelectronic utility. Quantitative frontier molecular orbital analysis of 2-(Dicyanomethylene)indan-1,3-dione reveals a Lowest Unoccupied Molecular Orbital (LUMO) energy of approximately -2.6 eV and a Highest Occupied Molecular Orbital (HOMO) of -5.3 eV, yielding a narrow bandgap of ~2.7 eV [1]. Compared to the baseline unfunctionalized indan-1,3-dione, which lacks the strongly electron-withdrawing dicyanomethylene moiety and possesses a significantly higher, less accessible LUMO, CNIND acts as a potent n-type semiconductor building block. This deep LUMO level is critical for facilitating electron injection and transport in organic electronic devices.
| Evidence Dimension | LUMO Energy Level |
| Target Compound Data | ~ -2.6 eV |
| Comparator Or Baseline | Indan-1,3-dione (Precursor, significantly higher/shallower LUMO) |
| Quantified Difference | Deepened LUMO by >1.0 eV due to dicyanomethylene functionalization |
| Conditions | Density Functional Theory (DFT) and electrochemical estimation |
Validates the compound as a high-performance electron-accepting building block necessary for n-type organic semiconductors and dye-sensitized solar cells.
In the synthesis of electronically tunable push-pull chromophores via [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions, the choice of electron acceptor dictates process conditions and yields. When reacting with sterically hindered, electron-rich alkynes (such as bulky N-alkyl indoles), TCNQ often requires elevated temperatures to overcome steric repulsion, which can induce side reactions [1]. 2-(Dicyanomethylene)indan-1,3-dione, however, presents a distinct structural geometry (an H-chromophore framework) that alters the steric barrier. This allows CNIND to efficiently undergo CA-RE and hetero-Diels-Alder reactions with electron-rich alkynes under optimized Lewis acid-catalyzed or milder thermal conditions, providing access to novel near-IR absorbing chromophores that are difficult to synthesize with planar TCNQ.
| Evidence Dimension | Reaction temperature and steric tolerance in CA-RE |
| Target Compound Data | Efficient conversion with distinct steric profile (H-chromophore) |
| Comparator Or Baseline | TCNQ (Requires elevated temperatures for bulky substrates like phenanthrene-substituted indoles) |
| Quantified Difference | Lower thermal activation barrier for specific bulky donors due to divergent steric geometry |
| Conditions | CA-RE reactions with N-alkyl indole-activated alkynes |
Allows synthetic chemists to access novel push-pull chromophores and near-IR dyes under milder or alternative conditions when TCNQ fails due to steric hindrance.
Because of its attenuated electron affinity (1.33 eV) compared to TCNE, CNIND is a highly effective acceptor for forming stable, isolable CT complexes and radical anion salts with sensitive aromatic amines and polycyclic donors [1].
Leveraging its distinct steric profile in CA-RE reactions, CNIND is utilized to synthesize advanced push-pull chromophores and dyes that absorb in the near-infrared region, which are critical for organic photovoltaics and non-linear optics [2].
With a deep LUMO of -2.6 eV, the compound serves as a vital intermediate in the development of n-type organic semiconductors, electron transport layers, and dye-sensitized solar cells (DSSCs) where precise energy level matching is required [1].